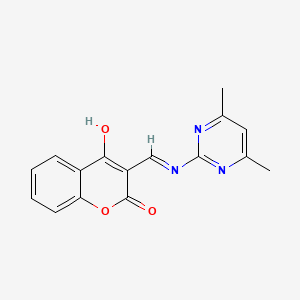
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione, also known as DMAD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMAD is a member of the class of compounds known as chromones, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione exerts its biological effects by modulating various signaling pathways in cells. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell growth. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which is involved in the degradation of cellular proteins.
Biochemical and Physiological Effects:
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to exhibit a wide range of biochemical and physiological effects in various cell types. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and are implicated in the development of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has several advantages and limitations for lab experiments. One of the main advantages of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its ability to selectively target cancer cells while sparing normal cells. This makes (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione a potential candidate for anticancer therapy with minimal side effects. Another advantage of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases. One of the limitations of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione research. One potential direction is the development of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione analogs with improved solubility and bioavailability. Another potential direction is the investigation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione's potential as a neuroprotective agent, as it has been shown to protect against oxidative stress in neuronal cells. Another potential direction is the investigation of (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione's potential as a therapeutic agent for metabolic diseases, as it has been shown to activate the AMPK pathway. Overall, (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has the potential to be a valuable tool in scientific research and a promising candidate for the development of novel therapeutic agents.
Méthodes De Synthèse
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione can be synthesized using a variety of methods, but the most common approach involves the reaction between 4,6-dimethyl-2-aminopyrimidine and 2,4-dioxo-3-(E)-propenylchroman. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography to yield (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione in high purity.
Applications De Recherche Scientifique
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has also been shown to scavenge free radicals and protect against oxidative stress, which is implicated in the development of various diseases, including cancer. (Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer therapy.
Propriétés
IUPAC Name |
3-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-4-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-7-10(2)19-16(18-9)17-8-12-14(20)11-5-3-4-6-13(11)22-15(12)21/h3-8,20H,1-2H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCJXLIUGZYLL-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CC2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/C2=C(C3=CC=CC=C3OC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(((4,6-dimethylpyrimidin-2-yl)amino)methylene)chroman-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2774897.png)

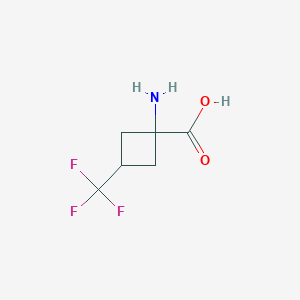
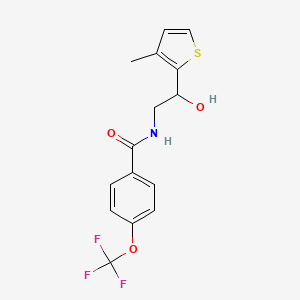

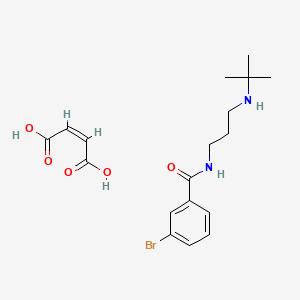
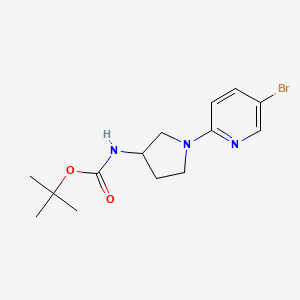

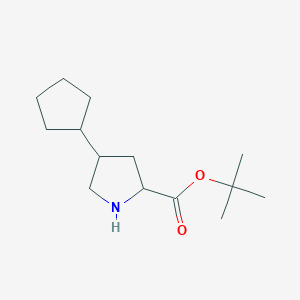
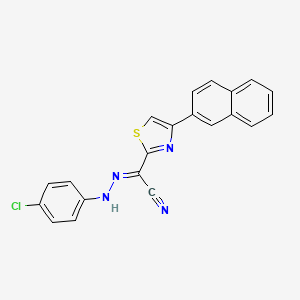

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2774915.png)
